molecular formula C9H16O4S B15259423 2-(Hydroxymethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione

2-(Hydroxymethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione

Cat. No.: B15259423
M. Wt: 220.29 g/mol
InChI Key: LMNDMJWUHDNVKK-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-1-oxa-8lambda6-thiaspiro[45]decane-8,8-dione is a unique chemical compound characterized by its spirocyclic structure, which includes an oxygen and sulfur atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione typically involves multi-step reactions starting from commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spirocyclic structure . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of high-throughput synthesis techniques and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis signaling pathway . The compound binds to the active site of RIPK1, preventing its activation and subsequent cell death. This mechanism highlights its potential as a therapeutic agent for diseases involving necroptosis .

Comparison with Similar Compounds

Uniqueness: 2-(Hydroxymethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione stands out due to its unique combination of oxygen and sulfur atoms within the spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C9H16O4S

Molecular Weight

220.29 g/mol

IUPAC Name

(8,8-dioxo-1-oxa-8λ6-thiaspiro[4.5]decan-2-yl)methanol

InChI

InChI=1S/C9H16O4S/c10-7-8-1-2-9(13-8)3-5-14(11,12)6-4-9/h8,10H,1-7H2

InChI Key

LMNDMJWUHDNVKK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCS(=O)(=O)CC2)OC1CO

Origin of Product

United States

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